(5E)-5-({3-METHOXY-4-[4-(2-METHOXY-4-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)BUTOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Description
This compound is a bis-thiazolidinone derivative featuring a conjugated system with two thiazolidin-4-one cores linked via a butoxy-bridged aromatic framework. Key structural elements include:
- Thiazolidinone rings with sulfanylidene (C=S) groups at position 2 and prop-2-en-1-yl (allyl) substituents at position 2.
- Methoxy groups at positions 3 and 4 of the phenyl rings, enhancing lipophilicity and influencing electronic distribution.
- A flexible butoxy chain connecting two aromatic moieties, enabling conformational adaptability.
Properties
IUPAC Name |
(5E)-5-[[3-methoxy-4-[4-[2-methoxy-4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]butoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6S4/c1-5-13-33-29(35)27(43-31(33)41)19-21-9-11-23(25(17-21)37-3)39-15-7-8-16-40-24-12-10-22(18-26(24)38-4)20-28-30(36)34(14-6-2)32(42)44-28/h5-6,9-12,17-20H,1-2,7-8,13-16H2,3-4H3/b27-19+,28-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVLULYFRRPNSP-MKYUKRCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCCCOC3=C(C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/SC(=S)N(C2=O)CC=C)OCCCCOC3=C(C=C(C=C3)/C=C\4/SC(=S)N(C4=O)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:
- Formation of the thiazolidinone ring through a cyclization reaction.
- Introduction of the methoxy groups via methylation reactions.
- Formation of the sulfanylidene group through a thiolation reaction.
- Coupling of the various fragments to form the final complex structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
-
Sulfanylidene Oxidation :
The C=S groups can oxidize to sulfoxides (C=S→O) or sulfones (C=SO₂) using agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂). This modifies electronic properties and potential biological activity.
Example :
-
Thiazolidinone Ring Oxidation :
The α,β-unsaturated ketone may undergo epoxidation or dihydroxylation with osmium tetroxide (OsO₄) or meta-chloroperbenzoic acid (mCPBA) .
Reduction Reactions
-
Thiazolidinone Reduction :
Sodium borohydride (NaBH₄) selectively reduces the ketone group to a secondary alcohol, forming a thiazolidine derivative:
. -
Allyl Group Hydrogenation :
Catalytic hydrogenation (H₂/Pd) saturates the allyl substituents to propyl groups, altering steric and electronic profiles.
Substitution Reactions
-
Methoxy Demethylation :
Strong acids (e.g., BBr₃ ) or bases cleave methoxy groups to phenolic -OH, enabling further functionalization (e.g., sulfonation, nitration). -
Nucleophilic Aromatic Substitution :
Electron-deficient aromatic rings (due to methoxy groups) undergo nitration or halogenation at positions ortho/para to directing groups .
Key Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | mCPBA, H₂O₂, OsO₄ | Sulfoxides, sulfones, epoxides |
| Reduction | NaBH₄, LiAlH₄, H₂/Pd | Thiazolidine alcohols, saturated allyl chains |
| Demethylation | BBr₃ (anhydrous), HI | Phenolic derivatives |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Cl₂/FeCl₃ | Nitro- or chloro-substituted aromatics |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Six-membered heterocyclic adducts via Diels-Alder mechanisms |
Comparative Reactivity Insights
-
Thiazolidinone vs. Thiazole :
The presence of the conjugated ketone in the thiazolidinone ring enhances electrophilicity compared to simpler thiazoles, facilitating nucleophilic additions . -
Sulfanylidene vs. Thioether :
C=S groups exhibit higher oxidation potential than thioethers (C-S-C), making them preferential targets for oxidative modifications.
Experimental Considerations
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic reactions, while nonpolar solvents favor radical pathways.
-
Temperature Control : Oxidation and reduction reactions often require low temperatures (−78°C to 0°C) to prevent overreaction or decomposition.
-
Purification Methods : Column chromatography (silica gel) or recrystallization is essential due to the compound’s high molecular weight (668.9 g/mol).
Structural Insights from PubChem Data
-
SMILES :
COC1=C(C=CC(=C1)/C=C\2/SC(=S)N(C2=O)CC=C)OCCCCOC3=C(C=C(C=C3)/C=C\4/SC(=S)N(C4=O)CC=C)OC
Highlights conjugated systems and substituent positions influencing reactivity. -
Molecular Formula : C₃₂H₃₂N₂O₆S₄
Indicates potential for multi-step synthetic modifications.
Scientific Research Applications
Anticancer Applications
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The structural features of (5E)-5-{...}-1,3-thiazolidin-4-one suggest that it may possess significant activity against various cancer cell lines.
- Mechanism of Action : Thiazolidinones are known to interact with multiple biological targets, including DNA and proteins involved in cell proliferation and apoptosis. For instance, compounds with a thiazolidinone core have shown to inhibit key enzymes such as topoisomerases and protein kinases, which are critical in cancer cell survival and proliferation .
- In Vitro Efficacy : Recent studies have demonstrated that thiazolidinone derivatives exhibit potent cytotoxicity against several cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range, indicating strong antiproliferative effects . The incorporation of various substituents has been linked to enhanced potency and selectivity against cancer cells.
-
Case Studies :
- A study involving pyrazole-based thiazolidinones reported significant activity against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 24.6 μM .
- Another investigation highlighted the potential of thiazolidinone derivatives as selective inhibitors of VEGFR2 tyrosine kinase, which plays a crucial role in tumor angiogenesis .
Antimicrobial Applications
Thiazolidinones are also recognized for their antimicrobial properties. The compound's structure allows for interaction with bacterial cell membranes and inhibition of critical metabolic pathways.
- Broad-Spectrum Activity : Thiazolidinone derivatives have been shown to possess activity against various pathogens, including bacteria and fungi. Their mechanism often involves disrupting cellular processes essential for microbial survival .
- Research Findings : A study noted that certain thiazolidinone compounds exhibited strong inhibition against common bacterial strains, suggesting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinones:
- Substituent Effects : Modifications at specific positions on the thiazolidinone ring can significantly influence biological activity. For example, the introduction of electron-withdrawing groups has been associated with increased potency against cancer cells .
- Computational Studies : Molecular docking studies have provided insights into how these compounds interact at the molecular level, aiding in the design of more effective derivatives .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazolidinone Cores
2.1.1 3-Benzyl-5-[2-(4-methylphenyl)-2-oxoethyl]-4-oxo-2-thioxo-1,3-thiazolidine (2a)
- Structure: Shares the thiazolidinone core with a sulfanylidene group but lacks the conjugated bis-thiazolidinone system. Substituted with a benzyl group and a ketone-linked aryl moiety.
- Key Differences :
- Absence of methoxy and allyl groups reduces steric bulk and electronic complexity.
- Shorter side chains limit conformational flexibility compared to the target compound.
- Activity: Thiazolidinones like 2a exhibit moderate enzyme inhibition, attributed to the thioxo group’s interaction with catalytic cysteine residues .
2.1.2 E,Z-3-Benzyl-5-(4-chlorophenylmethylene)-4-oxo-2-thioxo-1,3-thiazolidine (3c)
- Structure : Features a chlorophenylmethylene substituent, introducing electron-withdrawing effects.
- Key Differences: Chlorine substituent enhances electrophilicity but reduces solubility compared to the target compound’s methoxy groups. Limited conjugation due to a single thiazolidinone ring.
- Activity : Chlorophenyl derivatives often show enhanced antimicrobial potency due to improved membrane penetration .
Functional Analogues with Sulfonamide/Sulfonate Groups
2.2.1 (3,5-Dimethyl-4-{2-[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-ylmethanesulfinyl]-benzimidazole-1-sulfonyl}phenoxy)acetic acid sodium salt (6c)
- Structure : Benzimidazole-sulfonate with a trifluoroethoxy group and sodium counterion.
- Key Differences :
- Sulfonate group increases water solubility (unlike the target compound’s hydrophobic sulfanylidene).
- Trifluoroethoxy group introduces strong electron-withdrawing effects, altering reactivity.
- Activity : Sodium salts like 6c are optimized for oral bioavailability, a trait less relevant to the target compound’s likely topical or enzymatic applications .
2.2.2 {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid 2-(toluene-4-sulfonyl)-ethyl ester (5e)
- Structure : Combines methoxy and sulfinyl groups on a benzimidazole scaffold.
- Toluenesulfonyl group enhances metabolic stability but adds steric hindrance .
Comparative Analysis of Physicochemical Properties
Research Findings and Mechanistic Insights
- Electronic Effects : The target compound’s methoxy groups donate electrons, stabilizing the conjugated system, while sulfanylidene groups may act as redox-active sites .
- Comparative Bioactivity: While benzimidazole sulfonates (e.g., 6c) target proton pump inhibition, thiazolidinones like 2a and the target compound are more likely to interact with cysteine proteases or redox-sensitive pathways .
Challenges in Mechanistic Studies
- Environmental Persistence : Fluorinated or sulfurated compounds (e.g., PFAS derivatives) raise concerns about environmental accumulation, though the target compound’s biodegradability remains unstudied .
- QSAR Modeling : Van der Waals descriptors and electronic parameters are critical for predicting the target compound’s activity, given its complex topology .
Biological Activity
The compound (5E)-5-({3-METHOXY-4-[4-(2-METHOXY-4-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)BUTOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies.
Chemical Structure and Properties
The compound features a thiazolidinone core structure, which is known for its diverse pharmacological properties. Thiazolidinones are characterized by their sulfur-containing heterocyclic ring and have been extensively studied for their therapeutic potential.
Antimicrobial Activity
Thiazolidinone derivatives have shown significant antimicrobial properties. For instance, a study focusing on similar thiazolidinone compounds demonstrated promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like ampicillin .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 5d | 37.9 - 113.8 | S. aureus |
| 5g | 43 - 172 | MRSA |
| Reference Drug | 43 | Ampicillin |
This indicates that compounds similar to the target compound may possess enhanced antibacterial efficacy.
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been explored in several studies. Notably, compounds derived from thiazolidinone structures have shown effectiveness against various cancer cell lines with IC50 values indicating significant cytotoxicity. For example, certain derivatives displayed IC50 values ranging from 24.6 to 29.8 µM against MDA-MB-231 breast cancer cells .
Additionally, molecular docking studies suggest that these compounds may interact with DNA and inhibit cancer cell proliferation through multiple mechanisms .
Anti-inflammatory Activity
Research has indicated that thiazolidinone derivatives can also exert anti-inflammatory effects. One study reported a compound with a thiazolidinone moiety showing a significant reduction in carrageenan-induced paw edema in rats, demonstrating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study of thiazolidinone derivatives against resistant strains like MRSA and Pseudomonas aeruginosa, several compounds demonstrated superior activity compared to traditional antibiotics, suggesting their potential as new therapeutic agents in combating resistant infections .
- Anticancer Mechanisms : A detailed evaluation of thiazolidinones revealed their ability to induce apoptosis in cancer cells through ROS generation and inhibition of specific kinases involved in cell survival pathways .
- Synergistic Effects : Some studies have explored the combination of thiazolidinones with other pharmacologically active compounds to enhance their efficacy against specific targets such as EGFR kinases in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous thiazolidinones are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid (1:2 v/v) for 2–3 hours . Yields can be enhanced by optimizing stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiazolidinone precursors) and using inert atmospheres to prevent oxidation of sulfanylidene groups . Purification via recrystallization in acetic acid or ethanol is critical for isolating enantiomerically pure forms .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and X-ray crystallography. For instance, the (E)-configuration of the exocyclic double bond in similar thiazolidinones is confirmed by coupling constants (J ≈ 12–14 Hz in ¹H NMR) and NOESY correlations . IR spectra typically show strong C=O stretches near 1680–1720 cm⁻¹ and S-H stretches at 2550–2600 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against S. aureus and E. coli .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. propenyl substituents) affect bioactivity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with systematic substitutions. For example:
- Replacing methoxy groups with ethoxy or hydroxyl groups alters electron density, impacting binding to targets like protein kinases .
- Substituting prop-2-en-1-yl with bulkier alkyl chains (e.g., dodecyl) may enhance lipid solubility but reduce aqueous bioavailability . Quantitative data (e.g., IC₅₀ values) should be compared using ANOVA to assess significance .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Discrepancies often arise from assay conditions. To address this:
- Standardize protocols (e.g., fixed incubation times, serum-free media).
- Validate results across multiple cell lines and independent labs.
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) . For example, conflicting anti-cancer data might be reconciled by testing under hypoxic vs. normoxic conditions .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict interactions with targets like EGFR or tubulin .
- Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What strategies improve the compound’s pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- Prodrug Design : Esterify carboxylic acid groups to enhance intestinal absorption .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in vivo .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and CYP450 inhibition assays .
Key Notes for Experimental Design
- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX-2 inhibition) and vehicle-only negative controls .
- Replicates : Minimum triplicate runs for biological assays to ensure statistical robustness .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., dose-limiting toxicity tests in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
